molecular formula C9H12ClNO B13213829 1-(2-Aminopropoxy)-3-chlorobenzene

1-(2-Aminopropoxy)-3-chlorobenzene

Cat. No.: B13213829
M. Wt: 185.65 g/mol
InChI Key: VIUWISNMRGZYIZ-UHFFFAOYSA-N
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Description

1-(2-Aminopropoxy)-3-chlorobenzene is an organic compound with a molecular structure that includes a benzene ring substituted with a chlorine atom and an aminopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminopropoxy)-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group by the aminopropoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropoxy)-3-chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

1-(2-Aminopropoxy)-3-chlorobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropoxy)-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminopropoxy)-4-chlorobenzene: Similar structure but with the chlorine atom at a different position on the benzene ring.

    1-(2-Aminopropoxy)-3-bromobenzene: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Aminopropoxy)-3-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

1-(2-Aminopropoxy)-3-chlorobenzene is unique due to the specific positioning of the chlorine atom and the aminopropoxy group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-(3-chlorophenoxy)propan-2-amine

InChI

InChI=1S/C9H12ClNO/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3

InChI Key

VIUWISNMRGZYIZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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